5-Pyridin-2-yl-pyrrolidin-2-one
Overview
Description
5-Pyridin-2-yl-pyrrolidin-2-one: is a heterocyclic compound that features a pyridine ring fused to a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridin-2-yl-pyrrolidin-2-one can be achieved through several methods:
Cyclization of N-substituted piperidines: This method involves the ring contraction and deformylative functionalization of piperidine derivatives.
Amination and cyclization of functionalized acyclic substrates: This approach includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Pyridin-2-yl-pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Pyridin-2-yl-pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Pyridin-2-yl-pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrrolidin-2-one: A structurally related compound with similar biological activities.
Pyrrolidine-2,5-dione: Another related compound with distinct chemical properties and applications.
Prolinol: A derivative of pyrrolidine with unique stereochemical features.
Uniqueness: 5-Pyridin-2-yl-pyrrolidin-2-one is unique due to its fused pyridine and pyrrolidinone rings, which confer specific biological activities and chemical reactivity. This structural feature distinguishes it from other similar compounds and enhances its versatility in various applications .
Properties
IUPAC Name |
5-pyridin-2-ylpyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-5-4-8(11-9)7-3-1-2-6-10-7/h1-3,6,8H,4-5H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYNFUABUUYDDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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